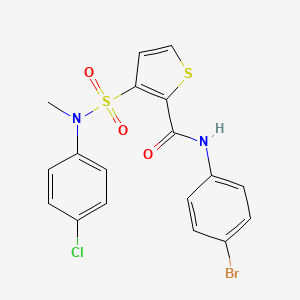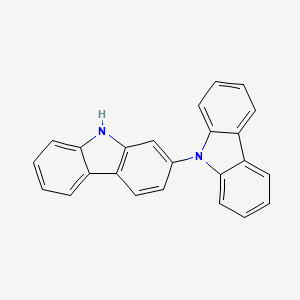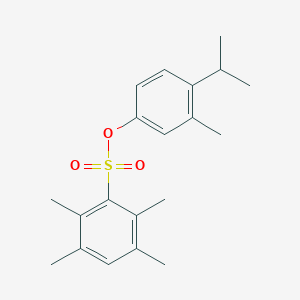
4-(Benzyloxy)-2-bromopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Benzyloxy)-2-bromopyrimidine” is likely a chemical compound belonging to the pyrimidine class. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for “4-(Benzyloxy)-2-bromopyrimidine” were not found, similar compounds have been synthesized through various methods. For instance, transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized .Molecular Structure Analysis
The molecular structure of “4-(Benzyloxy)-2-bromopyrimidine” would likely include a pyrimidine ring substituted with a benzyloxy group at the 4-position and a bromine atom at the 2-position .Applications De Recherche Scientifique
Antiviral Research
One application involves the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showcasing poor inhibitory activity against DNA viruses but marked inhibition of retrovirus replication in cell culture. These compounds, prepared through C5-alkylation or cyclization, followed by alkylation with 2-[(diisopropoxyphosphoryl)methoxy]ethyl tosylate, demonstrate the versatility of pyrimidine derivatives in antiviral research (Hocková et al., 2003).
Synthesis of Organic Compounds
The facile synthesis and structural elucidation of all-para-brominated oligo(N-phenyl-m-aniline)s from benzyltrimethylammonium tribromide [(BTMA)Br(3)] indicate the role of bromopyrimidine derivatives in producing materials with potential electronic applications. The study demonstrates how modifications at the bromopyrimidine moiety can affect the redox properties and structural conformations of the synthesized compounds (Ito et al., 2002).
Pharmacological Activity
The synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones from 6-bromo-2-substituted-benzoxazin-4-one and various agents like trimethoprim and pyrimethamine highlights another application. While these compounds exhibited limited antiviral activity, one specific derivative showed potent activity against vaccinia virus, suggesting the potential of bromopyrimidine derivatives in developing new antiviral agents (Dinakaran et al., 2003).
Material Science
In material science, the synthesis of derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide explores the mechanofluorochromism/aggregation-induced emission (AIE) character of these compounds. This research underscores the importance of bromopyrimidine derivatives in creating materials with unique photophysical behaviors, applicable in sensors and optoelectronic devices (Weng et al., 2018).
Antioxidant Properties
Lastly, novel pyrimidine-containing heterocycles have been synthesized for their potent antioxidant activity. This highlights the application of bromopyrimidine derivatives in the development of antioxidants with potential therapeutic benefits (Salem & Errayes, 2016).
Propriétés
IUPAC Name |
2-bromo-4-phenylmethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJRBYSMUKJKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)
![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate](/img/structure/B2896654.png)

![N-(2-chlorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2896660.png)
![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2896663.png)
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896665.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896667.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2896668.png)
![2-Chloro-N-[1-[4-(triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B2896669.png)
![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)